

# A Structural and Physicochemical Comparison of 1,1-Cyclohexanedicarboxylic Acid and Its Monoamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,1-Cyclohexanedicarboxylic acid

Cat. No.: B7785736

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,1-Cyclohexanedicarboxylic acid (CDA) and its derivative, 1,1-Cyclohexanedicarboxylic acid monoamide. The focus is on the structural, physicochemical, and reactive differences that are critical for their application in organic synthesis and pharmaceutical development, most notably as precursors to the anticonvulsant drug Gabapentin. All data is supported by cited experimental and predicted values, and detailed experimental protocols are provided for key characterization techniques.

## Introduction and Structural Overview

1,1-Cyclohexanedicarboxylic acid (CDA) is a dicarboxylic acid featuring a cyclohexane ring geminally substituted with two acetic acid moieties. The conversion of one of these carboxylic acid groups into a primary amide yields 1,1-Cyclohexanedicarboxylic acid monoamide. This seemingly simple transformation induces significant changes in the molecule's physical and chemical properties, including acidity, polarity, hydrogen bonding capabilities, and reactivity. These differences are pivotal in its primary application, where the monoamide, not the diacid, serves as the direct precursor for the Hofmann rearrangement to produce an intermediate for Gabapentin.<sup>[1][2]</sup>

The structural difference is visualized below.

**Figure 1.** Chemical Structures of CDA and its Monoamide.

## Physicochemical Properties

The conversion of a carboxylic acid to an amide group significantly alters the molecule's physicochemical profile. The diacid is a stronger acid due to the presence of two carboxyl groups, while the monoamide is amphoteric, possessing both a weakly acidic carboxyl group and a very weakly basic amide group. This change also impacts polarity, solubility, and lipophilicity, which are summarized below.

Property	1,1-Cyclohexanediacetic Acid (CDA)	1,1-Cyclohexanediacetic Acid Monoamide	Structural Rationale / Impact
Molecular Formula	$C_{10}H_{16}O_4$	$C_{10}H_{17}NO_3$	Replacement of a hydroxyl (-OH) group with an amino (-NH <sub>2</sub> ) group.
Molecular Weight	200.23 g/mol	199.25 g/mol	The substitution of -OH (MW=17) with -NH <sub>2</sub> (MW=16) results in a negligible difference in mass.
Appearance	White to off-white solid/powder <sup>[3]</sup>	White to off-white crystalline solid <sup>[4]</sup>	Both are stable crystalline solids at room temperature.
Melting Point (°C)	181 - 185 <sup>[5]</sup>	141 - 146 <sup>[6]</sup>	The diacid can form a more extensive and stronger hydrogen-bonding network (dimers), requiring more energy to break the crystal lattice compared to the monoamide.

---

Acidity (pKa)	pKa <sub>1</sub> : 3.49 pKa <sub>2</sub> : 6.96	pKa: 4.72 (Predicted) [4]	CDA has two acidic protons. The monoamide has only one carboxylic acid proton, which is less acidic (higher pKa) due to the electronic influence of the amide group. Primary amides are generally neutral.
Lipophilicity (LogP)	1.57 (Calculated)	0.62 (Calculated)[6]	The amide group is more polar than the carboxylic acid group it replaces, leading to increased hydrophilicity and a lower octanol-water partition coefficient (LogP) for the monoamide.
Water Solubility	Sparingly soluble	Slightly / sparingly soluble in water[4][7]	While the monoamide is more polar, the strong intermolecular hydrogen bonding in the diacid's crystal lattice can limit its solubility. Both have limited water solubility due to the nonpolar cyclohexane backbone. Quantitative data is not readily available.

---

---

Organic Solubility	Slightly soluble in Methanol, DMSO	Soluble in Ethanol <sup>[7]</sup> ; Moderately soluble in Methanol, DMF <sup>[4]</sup>	The monoamide generally shows better solubility in polar organic solvents like alcohols.
--------------------	------------------------------------	--	--

---

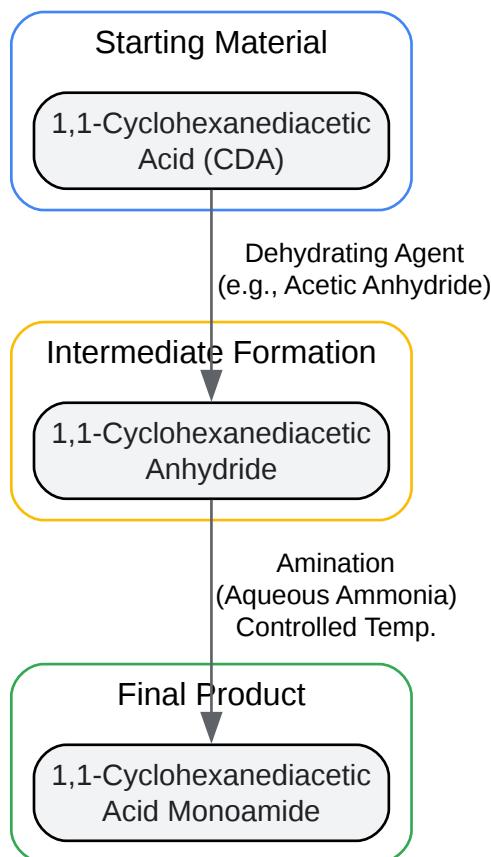
## Spectroscopic Comparison

Infrared (IR) spectroscopy provides clear evidence of the structural transformation.

- 1,1-Cyclohexanediamic Acid (CDA): The IR spectrum is characterized by a very broad O-H stretching band from the carboxylic acid's hydrogen-bonded dimer, typically appearing between 2500-3300  $\text{cm}^{-1}$ .<sup>[8]</sup> A sharp and strong C=O (carbonyl) stretching peak is observed around 1700-1725  $\text{cm}^{-1}$ .<sup>[8]</sup>
- 1,1-Cyclohexanediamic Acid Monoamide: The spectrum of the monoamide shows distinct differences. The broad O-H stretch is still present but is often less broad than in the diacid. Critically, new peaks appear for the primary amide: two N-H stretching bands (symmetric and asymmetric) in the 3200-3500  $\text{cm}^{-1}$  region.<sup>[9][10]</sup> The amide C=O stretch appears at a lower wavenumber than the acid's C=O, typically in the 1650-1690  $\text{cm}^{-1}$  range, due to resonance effects involving the nitrogen lone pair.<sup>[11]</sup>

## Synthesis and Reactivity

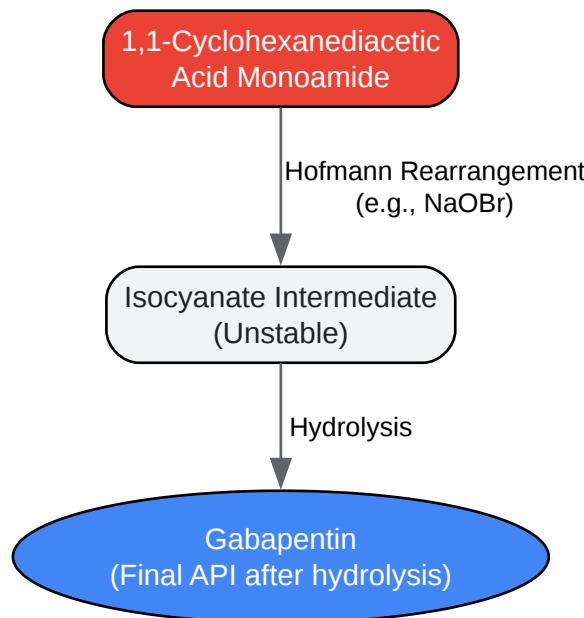
The monoamide is synthesized from the diacid, typically via an anhydride intermediate to control the reaction and prevent the formation of the diamide. This synthetic relationship is fundamental to its utility.



[Click to download full resolution via product page](#)

**Figure 2.** General workflow for the synthesis of the monoamide from CDA.

The most significant difference in reactivity lies in the monoamide's ability to undergo the Hofmann rearrangement. This reaction is specific to amides and is the key step in the synthesis of Gabapentin. The diacid cannot undergo this transformation.



[Click to download full resolution via product page](#)

**Figure 3.** Pharmaceutical application pathway of the monoamide.

## Experimental Protocols

Detailed methodologies for the synthesis and characterization are provided for reproducibility.

### Protocol 1: Synthesis of 1,1-Cyclohexanedicetic Acid Monoamide

This protocol is based on the common method of amination from the corresponding anhydride.

- Anhydride Formation:
  - Reflux 1,1-Cyclohexanedicetic acid with an excess of acetic anhydride for 2-3 hours.
  - Distill the excess acetic anhydride and the acetic acid byproduct under reduced pressure to isolate the crude 1,1-Cyclohexanedicetic anhydride.
- Amination:
  - Prepare an aqueous ammonia solution (e.g., 25-30 wt%).

- Cool the ammonia solution in an ice bath to 0-10°C.
- Slowly add the 1,1-Cyclohexanedicarboxylic anhydride to the cold ammonia solution with vigorous stirring, ensuring the temperature is maintained below 20°C.
- Continue stirring for 1-2 hours at low temperature.
- Precipitation and Purification:
  - Slowly neutralize the reaction mixture by adding a strong acid (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) until the pH is slightly acidic (pH 3-4).
  - The crude 1,1-Cyclohexanedicarboxylic acid monoamide will precipitate out of the solution.
  - Cool the mixture further to maximize precipitation, then collect the solid by vacuum filtration.
  - Wash the filter cake with cold deionized water.
  - Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/water mixture.
  - Dry the purified crystals under vacuum.

## Protocol 2: Determination of Melting Point (Capillary Method)

- Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered using a mortar and pestle.
- Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end of the tube on a hard surface.
- Measurement:
  - Place the loaded capillary into the heating block of a melting point apparatus.

- Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-15°C below).
- Once near the melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
- Record the temperature at which the first droplet of liquid appears (onset of melting).
- Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
- The melting point is reported as the range between these two temperatures.

## Protocol 3: Determination of pKa (Potentiometric Titration)

- Apparatus Setup: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
- Sample Preparation:
  - Accurately weigh the sample and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).
  - Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.
- Titration:
  - Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
  - Fill a burette with a standardized titrant of a strong base (e.g., 0.1 M NaOH for an acidic sample).
  - Add the titrant in small, precise increments (e.g., 0.1 mL).
  - After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

- Data Analysis:
  - Plot pH (y-axis) versus the volume of titrant added (x-axis).
  - Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is steepest).
  - The pKa is equal to the pH at the half-equivalence point. For a diprotic acid, two equivalence points and two half-equivalence points will be observed.

## Conclusion

The structural modification of 1,1-Cyclohexanedicarboxylic acid to its monoamide results in a compound with markedly different physicochemical properties and chemical reactivity. The monoamide is less acidic, more polar (lower LogP), and has a lower melting point than its diacid precursor. While both are key intermediates in the synthesis of Gabapentin, their roles are distinct and dictated by their functional groups. The diacid serves as the readily available starting material, while the monoamide is the essential substrate for the critical C-C to C-N bond rearrangement (Hofmann) that is impossible to achieve with the diacid. This comparison highlights the profound impact of functional group interconversion on molecular properties and synthetic utility in drug development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,1-Cyclohexanedicarboxylic acid monoamide | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-Cyclohexanedicarboxylic acid mono amide | 99189-60-3 [chemicalbook.com]
- 3. 1,1-Cyclohexanedicarboxylic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](http://thermofisher.com) [thermofisher.com]
- 4. Page loading... [guidechem.com]

- 5. 1,1-Cyclohexanedicetic acid | 4355-11-7 [chemicalbook.com]
- 6. 1,1-Cyclohexanedicetic acid mono amide | CAS#:99189-60-3 | Chemsric [chemsrc.com]
- 7. 1,1-Cyclohexanedicetic Acid Mono Amide - High Purity & Best Price, CAS No: 99189-60-3 [jigspharma.com]
- 8. echemi.com [echemi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [A Structural and Physicochemical Comparison of 1,1-Cyclohexanedicetic Acid and Its Monoamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7785736#structural-comparison-of-1-1-cyclohexanedicetic-acid-vs-its-monoamide]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)